molecular formula C5H9NO3 B1593913 Acetic acid, [[(1-methylethylidene)amino]oxy]- CAS No. 5382-89-8

Acetic acid, [[(1-methylethylidene)amino]oxy]-

Cat. No.: B1593913
CAS No.: 5382-89-8
M. Wt: 131.13 g/mol
InChI Key: JZHMMFMMAKFDRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid, [[(1-methylethylidene)amino]oxy]-, also known as 2-(propan-2-ylideneamino)oxyacetic acid, is a chemical compound with the molecular formula C5H9NO3 . It belongs to the family of amino acids.


Molecular Structure Analysis

The molecular weight of this compound is 131.13 g/mol . The InChIKey, which is a unique identifier for chemical substances, is JZHMMFMMAKFDRT-UHFFFAOYSA-N . The canonical SMILES representation is CC(=NOCC(=O)O)C .


Physical and Chemical Properties Analysis

This compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 3 . The topological polar surface area is 58.9 Ų . The exact mass and monoisotopic mass are both 131.058243149 g/mol .

Scientific Research Applications

Synthesis and Characterization

  • Acetic acid derivatives, such as the Schiff base ligand synthesized from [1-(aminomethyl)cyclohexyl]acetic acid, have been explored for their antioxidant and xanthine oxidase inhibitory activities. Such compounds, including transition metal complexes, show promise in medicinal chemistry due to their potential as enzyme inhibitors and radical scavengers (Ikram et al., 2015).

Structural Studies and Chemical Behavior

  • Research into the rotation barriers adjacent to double bonds in molecules like acetic acid sheds light on the structural and electronic factors that influence molecular conformation and reactivity. This has implications for understanding the behavior of acetic acid derivatives in various chemical environments (Wiberg & Laidig, 1987).

Antitumor Potential

  • Certain acetic acid derivatives, such as 9-oxoxanthene-4-acetic acids, have shown effectiveness against specific types of cancer in experimental models. This suggests potential therapeutic applications for modified forms of acetic acid in oncology (Atwell et al., 1990).

Role in Maillard Reaction and Food Chemistry

  • Acetic acid plays a significant role in the Maillard reaction, a complex chemical process important in food flavor and color development. Research has explored the formation of acetic acid and other short-chain carboxylic acids in this reaction, which is crucial for understanding flavor formation in cooked foods (Davidek et al., 2006).

Atmospheric Chemistry and Environmental Impact

  • Studies on the aqueous OH radical oxidation of acetic acid and related compounds help understand their role in forming secondary organic aerosol (SOA) in the atmosphere. This is significant for understanding air quality and environmental chemistry (Tan et al., 2012).

Biochemical Applications

  • The utilization of acetic acid derivatives, like indole-3-acetic acids, in targeted cancer therapy has been explored. These compounds can be used in combination with enzymes for selective tumor cell targeting, demonstrating the potential of acetic acid derivatives in biomedical applications (Wardman, 2002).

Properties

IUPAC Name

2-(propan-2-ylideneamino)oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c1-4(2)6-9-3-5(7)8/h3H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZHMMFMMAKFDRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5063819
Record name [(2-Propanylideneamino)oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5063819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5382-89-8
Record name 2-[[(1-Methylethylidene)amino]oxy]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5382-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-(((1-methylethylidene)amino)oxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005382898
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, 2-[[(1-methylethylidene)amino]oxy]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name [(2-Propanylideneamino)oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5063819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [[(1-methylethylidene)amino]oxy]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.979
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To bromoacetic acid (500 g, 3.60 mol) and ice (400 g) was added dropwise 40% sodium hydroxide (375 g, 3.75 mol) at below 20° C. Acetone oxime (239 g, 3.27 mol) was added. At below 20° C., 40% sodium hydroxide (375 g, 3.27 mol) was added dropwise. The reaction mixture was allowed to warm to room temperature overnight and extracted with 500 ml of ether. The aqueous phase was acidified to pH 2 and extracted with ether (3×500 ml). The combined organic layers were dried over MgSO4, filtered, and concentrated to dryness. Hexane (250 ml) was added to the residue and the precipitate was collected to give the title compound.
Quantity
500 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
375 g
Type
reactant
Reaction Step One
Quantity
239 g
Type
reactant
Reaction Step Two
Quantity
375 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

7.3 g of acetone oxime, 14.2 g of chloroacetic acid and 2% of tetrabutylammonium bromide are placed in 80 ml of toluene. An aqueous sodium hydroxide solution (10 g of sodium hydroxide dissolved in 150 ml of water) is added dropwise. The reaction medium is stirred for 1 h and then the toluene is evaporated under vacuum. The residue is then acidified with concentrated hydrochloric acid to pH 2.5, then washed with water and extracted twice with ethyl acetate. The organic phase is dried over sodium sulfate and the solvent is evaporated to give the expected product.
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
14.2 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
80 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

47.3 Grams (0.5 moles) of chloroacetic acid was dissolved in 55 g (0.55 moles) of an aqueous solution of 40% sodium hydroxide. To the solution, 36.5 g (0.5 moles) of acetone oxime was added, and then 55 g (0.55 moles) of an aqueous solution of 40% sodium hydroxide was added dropwise to the mixture while maintaining a temperature at not higher than 30° C. Reaction was subsequently performed with the solution being allowed to flow at a rate of 4 ml/min into a glass tube (10 mm in diameter and 100 mm in length) that was heated at 90°-100° C. The unreacted acetone oxime was removed from the reaction solution by two extractions with 100 ml of ether. The pH of the remaining aqueous solution was adjusted to 1 with concentrated HCl. The solution was subsequently saturated with sodium chloride. The resulting aqueous solution was subjected to two extractions with 100 ml of ether and the extract was dried with magnesium sulfate. Ether was distilled off under vacuum and the residue was distilled under vacuum to obtain isopropylidene aminooxyacetic acid (m.p. 76° C.) in an amount of 16.3 g (yield, 25 mol %).
Quantity
0.5 mol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
36.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
55 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetic acid, [[(1-methylethylidene)amino]oxy]-
Reactant of Route 2
Reactant of Route 2
Acetic acid, [[(1-methylethylidene)amino]oxy]-
Reactant of Route 3
Reactant of Route 3
Acetic acid, [[(1-methylethylidene)amino]oxy]-
Reactant of Route 4
Acetic acid, [[(1-methylethylidene)amino]oxy]-
Reactant of Route 5
Acetic acid, [[(1-methylethylidene)amino]oxy]-
Reactant of Route 6
Acetic acid, [[(1-methylethylidene)amino]oxy]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.